Cas no 104671-73-0 (4-amino-3-methoxybutanoic acid hydrochloride)
4-amino-3-methoxybutanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid, 4-amino-3-methoxy-, hydrochloride
- 4-amino-3-methoxybutanoic acid hydrochloride
- Z1827898018
- 4-amino-3-methoxybutanoicacidhydrochloride
- AKOS026744536
- EN300-174922
- EEA67173
- 104671-73-0
- 4-amino-3-methoxybutanoic acid;hydrochloride
- 816-685-1
- AT39063
-
- Inchi: 1S/C5H11NO3.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
- InChI Key: RBPHTHXIQIIPJQ-UHFFFAOYSA-N
- SMILES: C(OC)(CN)CC(=O)O.Cl
Computed Properties
- Exact Mass: 169.0505709Da
- Monoisotopic Mass: 169.0505709Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 94.2
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6Ų
4-amino-3-methoxybutanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174922-0.05g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 0.05g |
$295.0 | 2023-09-20 | |
| Enamine | EN300-174922-0.1g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 0.1g |
$440.0 | 2023-09-20 | |
| Enamine | EN300-174922-0.25g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 0.25g |
$629.0 | 2023-09-20 | |
| Enamine | EN300-174922-0.5g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 0.5g |
$991.0 | 2023-09-20 | |
| Enamine | EN300-174922-1.0g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 1g |
$1272.0 | 2023-06-03 | |
| Enamine | EN300-174922-2.5g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 2.5g |
$2492.0 | 2023-09-20 | |
| Enamine | EN300-174922-5.0g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 5g |
$3687.0 | 2023-06-03 | |
| Enamine | EN300-174922-10.0g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 10g |
$5467.0 | 2023-06-03 | |
| Enamine | EN300-174922-1g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 1g |
$1272.0 | 2023-09-20 | |
| Enamine | EN300-174922-5g |
4-amino-3-methoxybutanoic acid hydrochloride |
104671-73-0 | 94% | 5g |
$3687.0 | 2023-09-20 |
4-amino-3-methoxybutanoic acid hydrochloride Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 4-amino-3-methoxybutanoic acid hydrochloride
4-amino-3-methoxybutanoic acid hydrochloride (CAS No. 104671-73-0): A Comprehensive Overview
4-amino-3-methoxybutanoic acid hydrochloride, identified by its CAS number 104671-73-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, a hydrochloride salt of 4-amino-3-methoxybutanoic acid, has garnered attention due to its unique structural properties and potential applications in drug development and metabolic studies. The presence of both amino and methoxy functional groups makes it a versatile building block for synthesizing more complex molecules, particularly in the realm of peptidomimetics and enzyme inhibitors.
The< strong>4-amino-3-methoxybutanoic acid hydrochloride molecule exhibits a linear aliphatic backbone with polar functional groups, which contributes to its solubility in polar solvents and its interaction with biological targets. This solubility profile is particularly advantageous for formulating drug candidates that require efficient delivery systems, such as oral or injectable medications. The hydrochloride form enhances the compound's stability and bioavailability, making it a preferred choice for further pharmacological investigation.
Recent research has highlighted the< strong>4-amino-3-methoxybutanoic acid hydrochloride as a key intermediate in the synthesis of bioactive peptides and peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming their limitations, such as poor stability or rapid degradation in vivo. The structural flexibility offered by the< strong>4-amino-3-methoxybutanoic acid hydrochloride moiety allows for the creation of novel analogs with enhanced pharmacokinetic properties. For instance, studies have demonstrated its utility in developing inhibitors targeting enzyme active sites, which could have therapeutic implications in treating various metabolic disorders.
In addition to its role in peptidomimetic synthesis, 4-amino-3-methoxybutanoic acid hydrochloride has been explored in the context of metabolic engineering and synthetic biology. The compound's ability to serve as a precursor for more complex amino acids has opened new avenues for modifying microbial pathways to produce valuable biochemicals. Researchers have utilized this compound to engineer bacteria capable of producing novel amino acids with potential applications in nutraceuticals and pharmaceuticals. Such advancements underscore the importance of< strong>4-amino-3-methoxybutanoic acid hydrochloride as a foundational building block in synthetic biology.
The< strong>CAS No. 104671-73-0 designation ensures that researchers can reliably source and identify this compound for their studies. The systematic naming convention provided by CAS numbers is crucial for maintaining consistency across scientific literature and patents. This standardization allows researchers to easily reference and replicate experiments, fostering collaboration and innovation within the scientific community. The< strong>4-amino-3-methoxybutanoic acid hydrochloride, with its well-documented properties, serves as a benchmark for developing new synthetic methodologies and drug discovery strategies.
The pharmacological potential of 4-amino-3-methoxybutanoic acid hydrochloride extends beyond its use as a synthetic intermediate. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. The methoxy group, in particular, has been identified as a key structural feature that modulates binding affinity and specificity to biological targets. Further research is needed to fully elucidate the therapeutic potential of these derivatives, but the initial findings are promising.
In conclusion, 4-amino-3-methoxybutanoic acid hydrochloride (CAS No. 104671-73-0) is a multifaceted compound with significant applications in pharmaceutical chemistry, biochemistry, and synthetic biology. Its unique structural features make it an invaluable tool for developing novel drug candidates, peptidomimetics, and biochemicals. As research continues to uncover new applications for this compound, its importance in advancing scientific knowledge and therapeutic interventions is likely to grow. The systematic naming and standardized identification provided by CAS numbers ensure that researchers can confidently incorporate this compound into their studies, contributing to the broader goals of medical research and innovation.
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